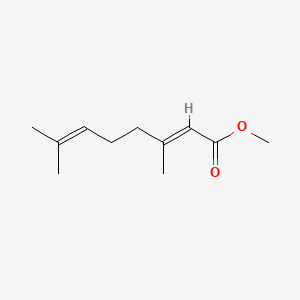

Methyl geranate

Description

Contextualization within Monoterpenoid Ester Research

Monoterpenes and their derivatives, including esters, represent the largest class of plant secondary metabolites and are fundamental components of essential oils. nih.gov Research into monoterpenoid esters is driven by their wide range of applications in the food, pharmaceutical, and cosmetic industries, owing to their distinct aromas and diverse pharmacological properties. researchgate.net These esters are often produced through chemical synthesis, although biocatalysis is emerging as a more sustainable alternative, providing high selectivity with minimal byproducts. researchgate.net

Methyl geranate (B1243311) serves as a specific and illustrative example within this class of compounds. Its study contributes to the broader understanding of monoterpenoid ester biosynthesis, chemical properties, and biological functions. Research on related compounds, such as geranyl esters, which are valued in perfumery and cosmetics, provides a comparative context for the significance of methyl geranate. researchgate.net The investigation into the synthesis and bioactivity of various monoterpenoid esters, including those derived from geraniol (B1671447), thymol (B1683141), and borneol, highlights the chemical diversity and potential applications of this group of natural products. nih.govmdpi.com

Interdisciplinary Significance of this compound Research

The study of this compound extends across multiple scientific fields, underscoring its interdisciplinary importance.

Chemistry: In the field of chemistry, this compound is primarily known for its application in the fragrance industry. Its floral, herbal, and citrus notes make it a valuable ingredient in perfumes and colognes, where it is used to create natural and rich scents. dsm-firmenich.comchemicalbook.com It is also utilized in the synthesis of other complex organic molecules, such as damascenone, a significant component in the flavor and fragrance industry. google.com

Chemical Ecology and Entomology: this compound functions as a semiochemical, a chemical substance that carries a message. In the burying beetle Nicrophorus vespilloides, breeding females release this compound to help males identify their reproductive status. Research has also identified it as a male-produced sex pheromone in the stink bug Chlorochroa sayi. thegoodscentscompany.com These findings are crucial for understanding insect communication and have potential applications in pest management.

Plant Science and Agriculture: Plants can emit this compound as a volatile organic compound, often in response to stress or herbivory. smolecule.com For instance, the plant Achyranthes bidentata releases this compound, which may attract beneficial insects that prey on herbivores. smolecule.com Furthermore, this compound has been identified as a notable compound in the skins of mature grapes, particularly the Gewürztraminer variety, contributing to the wine's aroma profile. nih.gov

Biotechnology: The biosynthesis of this compound is another area of active research. Studies have explored the biocatalytic synthesis of monoterpene esters as a more environmentally friendly method compared to traditional chemical synthesis. researchgate.net This involves the use of enzymes like lipases or esterases for esterification or transesterification reactions. researchgate.net

Historical Development of Research on this compound

The scientific investigation of this compound has evolved over several decades. One of the early mentions of methyl trans-geranate in scientific literature dates back to 1966, when it was identified as a trace component in the aroma fraction of distilled Muscat of Alexandria grape juice. openagrar.de

In the early 1970s, significant progress was made in the chemical synthesis of related compounds. A 1972 publication by Henrick, Schaub, and Siddall on the stereoselective synthesis of the C18 cecropia juvenile hormone included methods relevant to the synthesis of this compound. pherobase.com Further synthetic methodologies were developed in subsequent years, expanding the toolkit for chemists working with this and similar molecules. pherobase.com

The discovery of this compound's role as a semiochemical in insects is a more recent development. Research in the 21st century has elucidated its function as a key signaling molecule in the reproductive behavior of burying beetles and as a sex pheromone in certain stink bug species, opening new avenues for research in chemical ecology and pest management. thegoodscentscompany.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 1189-09-9 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity, floral, waxy, green |

| Boiling Point | ~247.4 °C |

| Flash Point | 98.89 °C |

| Solubility | Insoluble in water; soluble in alcohol |

Data sourced from multiple references. smolecule.comchemicalbook.comthegoodscentscompany.com

Interdisciplinary Applications of this compound

| Field | Application/Role | Key Findings |

| Chemistry | Fragrance Ingredient | Used in perfumes and colognes for its floral and fruity scent. dsm-firmenich.comchemicalbook.com |

| Chemistry | Synthetic Intermediate | A starting material for the synthesis of other valuable compounds like damascenone. google.com |

| Chemical Ecology | Insect Pheromone | Acts as a signal for reproductive status in burying beetles. |

| Entomology | Sex Pheromone | Identified as a male-produced sex pheromone in the stink bug Chlorochroa sayi. thegoodscentscompany.com |

| Plant Science | Plant Defense | Emitted by some plants under stress to attract beneficial insects. smolecule.com |

| Food Science | Aroma Compound | Contributes to the characteristic aroma of Gewürztraminer wine. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E)-3,7-dimethylocta-2,6-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOBBFVLNKYODD-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274147 | |

| Record name | Methyl (E)-geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-09-9 | |

| Record name | Methyl geranate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl geranate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E)-geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-3,7-dimethylocta-2,6-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GERANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26YR95MGP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways

Endogenous Biosynthesis Routes in Natural Systems

In nature, the journey to methyl geranate (B1243311) begins with the synthesis of its fundamental C5 precursors. These precursors are then assembled into the C10 backbone, which is subsequently modified to yield the final product.

All isoprenoids, including methyl geranate, are synthesized from two universal five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govresearchgate.net These molecules serve as the fundamental building blocks that are sequentially condensed to form larger isoprenoid structures. nih.govfrontiersin.org The biosynthesis of IPP and DMAPP occurs through two primary and distinct metabolic pathways: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. nih.govfigshare.comresearchgate.net

The Mevalonate (MVA) pathway is a critical metabolic route for the production of IPP and DMAPP in most eukaryotes (including mammals and fungi), archaea, and some bacteria. nih.govnih.govwikipedia.org This pathway, also known as the HMG-CoA reductase pathway, initiates with acetyl-CoA as its primary substrate. wikipedia.orgmetwarebio.com Through a series of enzymatic reactions, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov

The enzyme HMG-CoA reductase catalyzes the rate-limiting step, reducing HMG-CoA to mevalonate (MVA). nih.govresearchgate.net The mevalonate is then phosphorylated twice and subsequently decarboxylated to yield IPP. nih.govwikipedia.org An enzyme called IPP isomerase catalyzes the conversion of IPP to its isomer, DMAPP, ensuring a balanced supply of both precursors for downstream isoprenoid synthesis. nih.govnih.gov In plants, the MVA pathway is located in the cytoplasm and is primarily responsible for producing precursors for sesquiterpenes, sterols, and triterpenes. researchgate.net

| Step | Starting Material | Key Enzyme | Product | Organism(s) |

| 1 | Acetyl-CoA (x2) | Thiolase | Acetoacetyl-CoA | Eukaryotes, Archaea, some Bacteria |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA | Eukaryotes, Archaea, some Bacteria |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate (MVA) | Eukaryotes, Archaea, some Bacteria |

| 4 | Mevalonate (MVA) | Mevalonate kinase | Mevalonate-5-phosphate | Eukaryotes, Archaea, some Bacteria |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate | Eukaryotes, Archaea, some Bacteria |

| 6 | Mevalonate-5-diphosphate | Mevalonate diphosphate decarboxylase | Isopentenyl diphosphate (IPP) | Eukaryotes, Archaea, some Bacteria |

| 7 | Isopentenyl diphosphate (IPP) | IPP isomerase | Dimethylallyl diphosphate (DMAPP) | Eukaryotes, Archaea, some Bacteria |

An alternative route for IPP and DMAPP synthesis is the Methylerythritol Phosphate (MEP) pathway, also referred to as the non-mevalonate or 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway. researchgate.netyoutube.com This pathway is present in most bacteria, green algae, and in the plastids of plant cells. nih.govfigshare.comcaister.com The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). youtube.comresearchgate.net

DXP is then rearranged and reduced in a single step by DXP reductoisomerase to form MEP, which is the first committed intermediate specific to this pathway. nih.gov A series of subsequent enzymatic reactions converts MEP into both IPP and DMAPP. researchgate.netcaister.com In plants, the MEP pathway operates within plastids and typically supplies the precursors for the synthesis of monoterpenes, diterpenes, carotenoids, and chlorophyll (B73375) side chains. researchgate.netcaister.comresearchgate.net

| Step | Starting Materials | Key Enzyme | Product | Organism(s) |

| 1 | Pyruvate + Glyceraldehyde 3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) | Most Bacteria, Plant Plastids, Green Algae |

| 2 | DXP | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Most Bacteria, Plant Plastids, Green Algae |

| 3 | MEP | CDP-ME synthase | 4-diphosphocytidyl-2-C-methyl-D-erythritol | Most Bacteria, Plant Plastids, Green Algae |

| 4 | 4-diphosphocytidyl-2-C-methyl-D-erythritol | CDP-ME kinase | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate | Most Bacteria, Plant Plastids, Green Algae |

| 5 | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate | ME-cPP synthase | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | Most Bacteria, Plant Plastids, Green Algae |

| 6 | MEcPP | HMBPP synthase | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Most Bacteria, Plant Plastids, Green Algae |

| 7 | HMBPP | HMBPP reductase | IPP and DMAPP | Most Bacteria, Plant Plastids, Green Algae |

Metabolic engineering has enabled the development of a novel, synthetic pathway for isoprenoid precursor synthesis known as the Isopentenol (B1216264) Utilization Pathway (IUP). nih.govresearchgate.netmit.edu This pathway has been successfully expressed in microbial hosts like Escherichia coli to efficiently produce geranate. nih.govresearchgate.netnih.gov The IUP circumvents the complex native MVA and MEP pathways by utilizing affordable C5 substrates, specifically isopentenol isomers (isoprenol and prenol). researchgate.netmit.edu

The IUP is significantly shorter and less energetically demanding, requiring only two consecutive phosphorylation steps to convert the isopentenols into IPP and DMAPP. nih.govmit.edu This process decouples isoprenoid production from the host's central carbon metabolism, avoiding competition for building blocks and bypassing native regulatory mechanisms that can limit flux in the MVA and MEP pathways. nih.govmit.edu In engineered E. coli, the IUP has been shown to be highly efficient, with one study achieving a production of 764 mg/L of geranate from 2 g/L of isopentenols within 24 hours. nih.govresearchgate.netnih.gov

Once the C10 backbone, geranyl diphosphate (GPP), is formed from the condensation of IPP and DMAPP, further enzymatic modifications are required. nih.gov In the context of microbial production, the pathway to geranate proceeds via the intermediate geraniol (B1671447). nih.gov The conversion of geraniol to geranate is accomplished through a two-step oxidation process catalyzed by specific dehydrogenases. researchgate.netresearchgate.net

The key enzymes responsible for the final steps in geranate biosynthesis in engineered systems have been identified from the bacterium Castellaniella defragrans. nih.govresearchgate.net This organism is known to metabolize terpenes, and its enzymatic machinery has been harnessed for biotechnological applications. nih.gov

The conversion involves two sequential oxidation reactions:

Geraniol Dehydrogenase (CdGeDH) : This enzyme catalyzes the first oxidation step, converting the alcohol group of geraniol into an aldehyde, yielding geranial. nih.govresearchgate.net

Geranial Dehydrogenase (CdGaDH) : The second oxidation is carried out by this enzyme, which converts the aldehyde group of geranial into a carboxylate, forming geranate (geranic acid). nih.govresearchgate.net

Co-expression of these two enzymes in an engineered E. coli strain already producing geraniol from the IUP resulted in the successful production of geranate. nih.gov The high catalytic efficiency of CdGeDH and CdGaDH was demonstrated by the fact that the intermediates geraniol and geranial were not detected in the final culture, indicating their complete conversion to geranate. nih.gov

Enzymatic Systems in Biosynthesis

Role of Isopentenyl Phosphate Kinases (IPKs)

Isopentenyl phosphate kinases (IPKs) represent a crucial class of enzymes within the broader network of terpenoid metabolism, the foundational pathway for the synthesis of compounds like this compound. While not directly involved in the final conversion steps to this compound, IPKs play a vital regulatory and salvage role in maintaining the supply of essential precursors.

Terpenoids are synthesized from two universal five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). IPKs function by catalyzing the ATP-dependent phosphorylation of the monophosphate forms of these molecules—isopentenyl phosphate (IP) and dimethylallyl phosphate (DMAP)—to regenerate IPP and DMAPP, respectively. This action is essentially a "metabolite reactivation" process. By converting the dephosphorylated monophosphates back into their active diphosphate forms, IPKs ensure that these valuable C5 units are not lost and can be re-integrated into the main biosynthetic pathways, such as the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. This function allows organisms to modulate the pool of precursors available for the production of a vast array of terpenoid compounds.

Metabolic Role in Biological Systems

While this compound is deeply embedded in the plant terpenoid metabolic network from which various plant hormones like gibberellins (B7789140) and carotenoid-derived hormones (abscisic acid, strigolactones) originate, its specific role as a direct precursor to a known plant hormone is not well-established in scientific literature. The biosynthesis of these hormones typically proceeds from the C5 precursors IPP and DMAPP, which are condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). These diphosphates serve as the primary launch points for specific hormone synthesis pathways. This compound itself is a monoterpenoid ester derived from geraniol, which comes from GPP. Although it shares a common origin with plant hormones, current research does not indicate that it serves as a direct intermediary metabolite in their formation.

A significant metabolic role for this compound has been identified in insects, where its biosynthesis is closely linked to that of Juvenile Hormone III (JH III), a critical sesquiterpenoid that regulates development, reproduction, and behavior. Both this compound and JH III are terpenoids and utilize the same initial precursors from the MVA pathway. tandfonline.com

Research, particularly in burying beetles (Nicrophorus vespilloides), has demonstrated this connection. researchgate.netbohrium.com The shared biosynthetic pathway originates from farnesyl diphosphate (FPP) for JH III and the related geranyl pyrophosphate (GPP) for this compound. researchgate.net Experimental studies have shown that when a deuterium-labeled GPP precursor was introduced into these insects, the label was incorporated into the emitted this compound, confirming a direct biosynthetic relationship. researchgate.netresearchgate.net The emission of this compound by female beetles often correlates with high titers of JH III, which is associated with temporary infertility during active parental care. bohrium.comfao.org This suggests that this compound acts as an honest chemical signal of the insect's hormonal state, a function made reliable by their shared metabolic origin. bohrium.com

Table 1: Key Precursors in this compound and JH III Biosynthesis

| Precursor | Chemical Class | Role in Pathway |

| Geranyl Pyrophosphate (GPP) | Terpene Diphosphate | Direct precursor to monoterpenoids, including geraniol (which leads to this compound). researchgate.net |

| Farnesyl Diphosphate (FPP) | Terpene Diphosphate | Direct precursor to sesquiterpenoids, including Juvenile Hormone III (JH III). smolecule.com |

The biosynthesis of this compound in plants is not always constitutive and can be induced by specific signaling molecules, most notably methyl jasmonate (MeJA). nih.gov MeJA is a plant hormone that plays a key role in triggering defense responses against herbivores and pathogens.

Research on the plant Achyranthes bidentata has provided a clear example of this induction. nih.govresearchgate.net In this plant, airborne geraniol is absorbed and stored in the leaves in an inactive form as a glucose conjugate (geranyl-β-D-glucoside). nih.gov This conjugate is only metabolized to produce and release volatile this compound upon elicitation by MeJA. researchgate.net The application of MeJA induces the enzymatic conversion of the stored geraniol conjugate, leading to the formation of geranic acid and its subsequent methylation to this compound. researchgate.net This mechanism allows the plant to deploy this compound as part of an induced chemical defense in response to stress signals.

Table 2: MeJA-Induced Biosynthesis in Achyranthes bidentata

| Compound | Role | Status Before MeJA | Status After MeJA Elicitation |

| Geraniol | Initial Substrate | Stored as Geranyl-β-D-glucoside. nih.gov | Released from conjugate. |

| Methyl Jasmonate (MeJA) | Signaling Molecule | Absent/Low | Present; acts as an elicitor. researchgate.net |

| This compound | Final Product | Not produced. | Biosynthesized and released. nih.gov |

This compound is a classic example of an intermediary metabolite within the vast and diverse terpenoid metabolic network found across different biological kingdoms, including plants, bacteria, and fungi. smolecule.comnih.gov It functions as a specialized or secondary metabolite, meaning it is not typically involved in primary growth and development but serves specific ecological or physiological roles.

Its biosynthetic position is well-defined. It arises from the C10 monoterpene branch of terpenoid metabolism. The pathway generally follows these steps:

The universal C5 precursors, IPP and DMAPP, are condensed to form the C10 precursor, geranyl pyrophosphate (GPP). google.com

GPP is hydrolyzed to form geraniol. researchgate.net

Geraniol undergoes a two-step oxidation, first to geranial and then to geranic acid. researchgate.net

Finally, geranic acid is esterified with a methyl group (often from the methyl donor S-adenosylmethionine) to form this compound. smolecule.com

This compound has been identified as a metabolic product in various organisms. In hops (Humulus lupulus), it is considered a key aroma-active component. researchgate.net It has also been identified as a volatile terpenoid produced by the marine actinomycete Salinispora tropica and is known to be metabolized by yeasts like Saccharomyces cerevisiae. nih.govresearchgate.net Its presence across such diverse life forms underscores its role as a conserved intermediary metabolite in terpenoid chemistry.

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

The construction of the methyl geranate (B1243311) molecule can be achieved through several distinct strategic routes. These methods range from classical organic reactions to modern catalytic systems, each offering unique advantages in terms of efficiency, stereoselectivity, and substrate availability.

Esterification Reactions of Geranic Acid

The most direct and conventional method for synthesizing methyl geranate is through the esterification of its corresponding carboxylic acid, geranic acid. This process typically involves the reaction of geranic acid with methanol (B129727) in the presence of an acid catalyst.

Fischer-Speier Esterification: This classic method involves heating a mixture of geranic acid and an excess of methanol with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). acs.org The reaction is reversible, and to drive the equilibrium towards the product (this compound), the ester is often distilled off as it forms, or water is removed. acs.orgnih.gov The general reaction is as follows:

Geranic Acid + Methanol ⇌ (H⁺ catalyst) ⇌ this compound + Water

The process begins with the protonation of the carbonyl oxygen of geranic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. sciencegate.app

Alternative Esterification Methods: For substrates that may be sensitive to strong acids, other methods can be employed. One such alternative involves converting geranic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting geranoyl chloride is then reacted with methanol to produce this compound, often in a two-step, one-pot process. google.com

It is noteworthy that the precursor, geranic acid, can itself be synthesized via the oxidation of the corresponding aldehyde, citral (B94496), or alcohol, geraniol (B1671447). openagrar.dersc.org

Wittig-Horner Reaction Applications

The Horner-Wadsworth-Emmons (HWE) reaction, a well-established variant of the Wittig reaction, provides a powerful tool for the stereoselective synthesis of alkenes and is applicable to the synthesis of this compound. rsc.org This reaction typically involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. rsc.orgresearchgate.net The HWE reaction is particularly advantageous for producing the (E)-isomer, which corresponds to the trans configuration of this compound, with high selectivity. ateneo.edu

A documented synthetic route to this compound employs the HWE reaction starting from 6-methyl-5-hepten-2-one. organic-chemistry.org The phosphonate carbanion is generated from trimethyl phosphonoacetate using a strong base like sodium hydride (NaH) or sodium methoxide. organic-chemistry.orgdntb.gov.ua This carbanion then performs a nucleophilic attack on the ketone, leading to an intermediate which eliminates a phosphate (B84403) byproduct to form the desired α,β-unsaturated ester. rsc.org

Table 1: Reactants for this compound Synthesis via Wittig-Horner Reaction

| Reactant | Reagent/Base | Product |

|---|---|---|

| 6-Methyl-5-hepten-2-one | Trimethyl phosphonoacetate, Sodium Hydride (NaH) | This compound |

This table summarizes the key components used in the synthesis of this compound as described in patent literature, which utilizes a Wittig-Horner type reaction. organic-chemistry.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound can benefit from several catalytic systems, including those based on copper and palladium.

Copper-catalyzed reactions have emerged as a practical alternative for forming esters. A notable method involves the O-methylation of carboxylic acids. This approach can be applied to the synthesis of this compound from geranic acid. One innovative procedure utilizes a copper catalyst, such as copper(II) chloride (CuCl₂), with dimethyl sulfoxide (B87167) (DMSO) serving as both the solvent and the methyl source. rsc.org Mechanistic studies suggest the reaction proceeds through a methyl radical generated from DMSO. rsc.org

Another copper-catalyzed approach involves the oxidative coupling of carboxylic acids with methylboronic acid. This reaction can proceed in the open air and avoids the use of toxic, electrophilic alkylating agents.

Table 2: General Conditions for Copper-Catalyzed O-Methylation of a Carboxylic Acid

| Catalyst | Methyl Source | Oxidant/Additives | Key Features |

|---|---|---|---|

| CuCl₂·2H₂O | Dimethyl Sulfoxide (DMSO) | H₂O₂, K₂CO₃, CaCl₂ | Broad substrate scope, uses DMSO as methyl donor. rsc.org |

| Copper(I/II) salts | Methylboronic Acid | Air (O₂) | Nondecarboxylative, avoids toxic alkylating agents. |

This table outlines general catalytic systems that are applicable for the conversion of geranic acid to this compound.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for C-C and C-O bond formation. For the synthesis of this compound, palladium-catalyzed carbonylation represents a highly effective strategy. This reaction typically involves the introduction of a carbonyl group (CO) into an organic molecule.

A plausible route to this compound is the palladium-catalyzed alkoxycarbonylation of a suitable precursor, such as geranyl chloride or geranyl acetate (B1210297). In this process, the allylic substrate reacts with carbon monoxide and methanol in the presence of a palladium catalyst and a ligand. This method is advantageous for its high atom economy. The choice of ligand and reaction conditions is crucial for controlling regioselectivity and yield.

Table 3: Generalized Palladium-Catalyzed Carbonylation for Ester Synthesis

| Substrate | Carbonyl Source | Nucleophile | Catalyst/Ligand System |

|---|---|---|---|

| Allylic Halide/Acetate (e.g., Geranyl Chloride) | Carbon Monoxide (CO) | Methanol | Pd(OAc)₂, Phosphine Ligand |

This table illustrates a general palladium-catalyzed approach for synthesizing esters like this compound from allylic precursors.

Furthermore, palladium catalysis is effective for reactions involving allylic alcohols, which can be activated to participate in various transformations, potentially leading to this compound precursors.

Oxidative and Reductive Synthetic Pathways

The synthesis of this compound and its direct precursor, geranic acid, is intrinsically linked to oxidative and reductive transformations of other related terpenoids.

Oxidative Pathways: A primary route to geranic acid involves the oxidation of geraniol or geranial (citral). Biocatalytic approaches have been developed where engineered E. coli can convert geraniol to geranate. rsc.org This biotransformation is achieved through a two-step oxidation cascade mediated by geraniol dehydrogenase (GeDH) and geranial dehydrogenase (GaDH). rsc.org

Chemical oxidation methods are also common. For instance, geraniol can be oxidized to citral using an Oppenauer oxidation with a catalyst like aluminum isopropoxide. ateneo.edu The resulting citral can then be further oxidized to geranic acid. Direct oxidative esterification of aldehydes, such as citral, to their corresponding methyl esters is also a viable one-step method, often employing catalysts like vanadium pentoxide or ruthenium complexes in methanol. Gold nanoparticle-based catalysts have also shown high efficiency for the one-step oxidative esterification of primary alcohols to methyl esters.

Reductive Pathways: Reductive processes are typically employed to synthesize precursors for subsequent oxidation. For example, citral, which is readily available, can be selectively reduced to form geraniol. This reduction of an α,β-unsaturated aldehyde to an allylic alcohol is a common transformation that sets the stage for a subsequent oxidation to geranic acid and eventual esterification. This strategic reduction of a more oxidized starting material to a key intermediate is a common tactic in multi-step syntheses.

Oxidation of Geraniol to this compound

The synthesis of this compound from geraniol is a multi-step process that involves the sequential oxidation of the primary alcohol, geraniol, to an aldehyde (geranial), then to a carboxylic acid (geranic acid), followed by a final esterification step.

The initial oxidation of geraniol to geranial can be accomplished through various chemical methods. One established method is the Oppenauer oxidation, which utilizes aluminum alkoxide catalysts like aluminum isopropoxide. chemicalbook.com This process typically occurs at temperatures between 10 to 60 °C. Another approach involves the use of oxoammonium salts, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, in a solvent like dichloromethane (B109758).

Further oxidation of geranial yields geranic acid. This transformation can be achieved through biotransformation. For instance, spores of Penicillium digitatum can convert citral (a mixture of geranial and neral) into geranic acid. nih.gov In the bacterium Castellaniella defragrans, geranial is converted to geranic acid by the enzyme geranial dehydrogenase. nih.gov

The final step is the esterification of geranic acid to produce this compound. This can be achieved through reactions such as a Wittig-Homer reaction where an intermediate is hydrolyzed to yield a mixture of cis- and trans-isomers of this compound. google.com Another method involves the esterification of a geranic acid derivative, 4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone, with an alcohol in the presence of an alkali alcoholate. google.com this compound is found naturally in the skins of Gewürztraminer grapes along with geraniol and trans-geranic acid. openagrar.de

Reduction of this compound to Geraniol

The reduction of this compound back to geraniol involves the conversion of the ester functional group to a primary alcohol. This transformation is commonly accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and widely used reagent for this purpose in organic synthesis. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in an anhydrous, non-protic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) because LAH reacts violently with water. adichemistry.combyjus.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group, which forms an intermediate aldehyde. This aldehyde is not isolated as it is immediately further reduced by another equivalent of LAH to the corresponding primary alcohol, geraniol. masterorganicchemistry.com The process concludes with a careful workup step, often involving the slow addition of a reagent like ethyl acetate, followed by water or a dilute acid, to quench the excess hydride reagent and protonate the resulting alkoxide to yield the final alcohol product. adichemistry.combyjus.com While LAH is highly effective, it is capable of reducing a wide range of functional groups, including carboxylic acids, amides, and nitriles. wikipedia.orgbyjus.com

Chemoenzymatic and Biotechnological Production

The demand for sustainable and environmentally friendly production methods has driven research into chemoenzymatic and biotechnological routes for synthesizing compounds like this compound. nih.gov

Metabolic Engineering of Microorganisms for Enhanced Production

Metabolic engineering enables the redesign of microbial metabolism to transform organisms into cellular factories for the production of valuable chemicals. researchgate.net Escherichia coli and Saccharomyces cerevisiae are the most well-established hosts for producing terpenoids, a class of compounds that includes this compound precursors. nih.gov

Escherichia coli is a preferred host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of advanced genetic tools. researchgate.net The biosynthesis of this compound in E. coli would require the construction of a multi-step pathway.

The production pathway starts with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These are naturally produced in E. coli via the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. researchgate.net To increase the precursor supply for monoterpenoid production, a heterologous mevalonate (B85504) (MVA) pathway from yeast is often introduced. mdpi.comresearchgate.net

The engineered pathway would proceed as follows:

Geraniol Production : A geraniol synthase (GES) is introduced to convert geranyl diphosphate (GPP) into geraniol. kaist.ac.kr

Geranic Acid Production : The pathway is then extended with two oxidation steps. A geraniol dehydrogenase (GeDH) and a geranial dehydrogenase (GaDH), for example from Castellaniella defragrans, are co-expressed to convert geraniol first to geranial and then to geranic acid. nih.gov Researchers have successfully engineered an E. coli strain to produce up to 764 mg/L of geranate from isopentenols in 24 hours. nih.gov

Methylation to this compound : The final step would involve the methylation of geranic acid. This would require the introduction of a suitable methyltransferase enzyme.

Acinetobacter species are gram-negative bacteria widely distributed in environments like soil and water. mdpi.com While often studied as opportunistic pathogens, particularly Acinetobacter baumannii, their metabolic versatility makes them potential candidates for biotechnological applications. mdpi.comnih.govpreprints.org Strains of Acinetobacter are capable of producing enzymes such as lipases and esterases. preprints.org

The strategy for producing this compound in Acinetobacter would be analogous to that in E. coli. It would involve introducing the necessary heterologous genes for the biosynthetic pathway (geraniol synthase, dehydrogenases, and a methyltransferase). The natural ability of some Acinetobacter species to degrade various organic compounds suggests a robust native metabolism that could potentially be harnessed. nih.govresearchgate.net Research has shown that terpenes like carvacrol (B1668589) and thymol (B1683141) can inhibit biofilm formation in A. baumannii, indicating an interaction between the bacteria and terpenoid compounds. nih.govresearchgate.net The successful recombinant production of enzymes in A. baumannii demonstrates its capability as a host for heterologous protein expression, a key requirement for metabolic engineering.

Optimization of Bioreaction Parameters for Titer Improvement

To make microbial production commercially viable, it is crucial to optimize the fermentation process to maximize product titer, yield, and productivity. researchgate.netwalshmedicalmedia.com This involves fine-tuning various physical and chemical parameters of the bioreactor environment. walshmedicalmedia.comnih.gov

Key parameters that influence microbial production include:

Temperature : Temperature affects enzyme activity and cell growth. For terpenoid production in E. coli, temperatures are often lowered post-induction (e.g., to 25°C or 30°C) to improve the solubility and functional expression of heterologous enzymes. nih.gov

pH : Maintaining an optimal pH is critical for cell viability and enzyme function. This is typically controlled by the automated addition of acid or base.

Dissolved Oxygen (DO) : Aeration is vital for aerobic cultures. The DO level can impact metabolic flux and is a critical parameter to control and optimize.

Nutrient Feeding : A fed-batch strategy, where nutrients are supplied during the fermentation, is often used to achieve high cell densities and sustained product formation.

Statistical experimental designs, such as the Taguchi method , are powerful tools for systematically optimizing these parameters. researchgate.netijcce.ac.irmdpi.com This methodology uses orthogonal arrays to assess the effects of multiple variables and their interactions with a smaller number of experiments compared to traditional one-factor-at-a-time methods. researchgate.netmdpi.com For example, a Taguchi L9 orthogonal array could be used to study the impact of three different levels of temperature, pH, and dissolved oxygen on this compound production. researchgate.net By analyzing the results, the optimal conditions that lead to the highest product titer can be identified and validated, a crucial step in scaling up production from the lab to an industrial scale. researchgate.netijcce.ac.iramanote.com

Advanced Synthetic Transformations

This compound, with its versatile olefinic and ester functionalities, serves as a valuable substrate for a variety of advanced synthetic transformations. These reactions enable the construction of complex molecular architectures and provide access to novel chemical entities.

Olefin Functionalizations: Cross-Coupling and Cycloaddition Reactions

The carbon-carbon double bonds in this compound are prime sites for functionalization through modern catalytic methods. Olefin cross-coupling reactions, in particular, represent a powerful tool for building molecular complexity. chem-station.com These reactions form carbon-carbon bonds between different olefins, a process that has been significantly advanced by the development of new catalysts. chem-station.comorganic-chemistry.org

Recent breakthroughs have demonstrated the reductive cross-coupling of olefins using inexpensive and readily available iron catalysts. chem-station.com This methodology allows for the direct joining of unactivated olefins with electron-deficient olefins. acs.orgchem-station.com Such reactions exhibit remarkable functional group tolerance, a critical factor when dealing with substrates like this compound which possesses an ester group. chem-station.com Research has shown that olefins with a wide array of functionalities, including esters, boronic acids, and halogens, can successfully participate in these coupling reactions. chem-station.com While direct examples using this compound as a substrate in intermolecular cross-coupling are specific to particular research contexts, the established methodologies are broadly applicable. For instance, nickel-catalyzed defluorinative olefin cross-coupling methods have been developed to create highly functionalized monofluoroalkenes, showcasing the potential for intricate modifications of olefinic structures. nih.gov

Cycloaddition reactions offer another avenue for the elaboration of this compound's olefinic framework. For example, tethered intramolecular [2+2] photocycloadditions are used to construct cyclobutane (B1203170) ring systems. wikipedia.org This strategy involves temporarily linking the reacting partners to ensure the desired intramolecular reaction occurs, leading to the formation of complex multi-cyclic systems. wikipedia.org

Table 1: Key Concepts in Olefin Functionalization

| Reaction Type | Description | Catalyst Example | Potential Application to this compound |

|---|---|---|---|

| Reductive Olefin Cross-Coupling | Forms a C-C bond between two different olefins using a catalyst and a reducing agent. chem-station.comacs.orgchem-station.com | Iron(III) acetylacetonate (B107027) (Fe(acac)₃) acs.orgchem-station.com | Coupling of one of the double bonds with another olefin to extend the carbon chain or introduce new functional groups. |

| [2+2] Cycloaddition | Formation of a four-membered ring from two alkene units, often photochemically induced. wikipedia.org | N/A (Photochemical) | Synthesis of complex polycyclic structures containing a cyclobutane ring fused to the geranate backbone. |

| Defluorinative Olefin Cross-Coupling | A nickel-catalyzed reaction between olefins and gem-difluoroalkenes to form monofluoroalkenes. nih.gov | Nickel(II) iodide (NiI₂) nih.gov | Introduction of a fluorine-containing moiety, which is valuable in medicinal chemistry. |

Isomerization Studies and Stereochemical Control

The stereochemistry of the double bonds in this compound is crucial for its properties and reactivity. Isomerization reactions can be employed to alter the geometry of these bonds or to create branched-chain isomers with different physical and chemical characteristics. Research into the isomerization of related fatty acid methyl esters (FAMEs) provides a framework for potential transformations of this compound. researchgate.net

For instance, studies on methyl oleate (B1233923) have explored its isomerization to branched-chain products to improve properties like oxidative stability and cold flow. researchgate.net These transformations are often conducted at elevated temperatures and pressures, sometimes with the use of co-catalysts. researchgate.net The control of stereochemistry during such processes is a significant challenge. In the context of olefin metathesis, for example, the development of stereoretentive catalysts allows for the preservation of the E/Z geometry of the starting olefin in the final product. organic-chemistry.org This level of control is essential for synthesizing specific isomers of complex molecules.

Intramolecular Cyclization Reactions (e.g., Reductive Olefin Coupling)

The two olefinic groups within the this compound structure make it an ideal candidate for intramolecular cyclization reactions, which are powerful methods for constructing cyclic compounds. wikipedia.orglibretexts.org These reactions are often kinetically favored, especially for the formation of five- and six-membered rings, due to a lower entropic cost compared to their intermolecular counterparts. wikipedia.org

A notable example is the iron-catalyzed reductive olefin coupling. acs.orgchem-station.com Research by Baran and colleagues has demonstrated that geranate derivatives can undergo efficient intramolecular cyclization. In a key study, benzyl (B1604629) geranate was cyclized to form a cyclopentane (B165970) ring system in good yield. acs.org This transformation is achieved using an inexpensive iron catalyst, such as Fe(acac)₃, and a silane (B1218182) reducing agent. acs.orgchem-station.com The reaction is operationally simple, tolerant of air and moisture, and proceeds rapidly to build molecular complexity, including the formation of sterically hindered vicinal all-carbon quaternary centers. acs.org

The proposed mechanism for this reductive coupling involves the iron catalyst and the silane reductant working in concert to join the two olefinic moieties within the same molecule. acs.org This method provides a practical and direct route to cyclic structures that would be challenging to synthesize using other approaches. acs.orgchem-station.com

Table 2: Iron-Catalyzed Intramolecular Cyclization of a Geranate Derivative

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl geranate | 20 mol% Fe(acac)₃ | Cyclopentane derivative | 76% | acs.org |

Role as a Building Block in Complex Molecule Total Synthesis

This compound is a valuable starting material and building block in the total synthesis of more complex natural products. Its bifunctional nature, containing both ester and diene functionalities, allows for a range of synthetic manipulations.

One significant application is in the synthesis of insect juvenile hormones. It has been cited as a key component in the stereoselective synthesis of the C18 cecropia juvenile hormone. pherobase.com Furthermore, research suggests that this compound may act as a precursor to juvenile hormone III (JH III) in some insects, highlighting its biological relevance and potential as a synthetic intermediate for these signaling molecules. smolecule.com The synthesis of such complex acyclic molecules often relies on the precise and stereocontrolled construction of the carbon skeleton, for which this compound provides a readily available and functionalized C10 unit.

Biological Activities and Ecological Interactions

Antimicrobial Efficacy

Methyl geranate (B1243311) has demonstrated notable antimicrobial properties, exhibiting a broad spectrum of activity against various microorganisms, including bacteria and fungi. Its potential as a natural antimicrobial agent is an area of active research.

Research indicates that methyl geranate possesses broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. While often studied as a component of essential oils, its individual efficacy has been noted. For instance, essential oils containing this compound have shown activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa acgpubs.orgcsu.edu.auraco.catfao.orgresearchgate.netresearchgate.net.

The mechanisms through which this compound exerts its antibacterial effects are multifaceted. It is understood to interfere with bacterial central metabolism, which can disrupt essential cellular processes and inhibit growth smolecule.com. Furthermore, studies on related monoterpenoids suggest that they can compromise the integrity of bacterial cell membranes, leading to leakage of cellular contents and eventual cell death. While the precise mechanisms for pure this compound are still under detailed investigation, its ability to disrupt fundamental bacterial processes underscores its potential as an antibacterial agent.

Table 1: Documented Antibacterial Activity Associated with Essential Oils Containing this compound

| Bacterial Species | Gram Stain | Source of Essential Oil Containing this compound | Reference |

| Staphylococcus aureus | Gram-positive | Eucalyptus staigeriana, Skimmia laureola | csu.edu.au |

| Bacillus subtilis | Gram-positive | Nigella sativa | mdpi.com |

| Escherichia coli | Gram-negative | Skimmia laureola | |

| Pseudomonas aeruginosa | Gram-negative | Myrtus communis | brieflands.com |

This compound has shown significant promise as an antifungal agent, particularly against phytopathogens that cause substantial damage to agricultural crops. Volatile organic compounds (VOCs) produced by endophytic fungi, such as Daldinia eschscholtzii, have been found to contain this compound and exhibit potent antifungal activity amazonaws.comnih.gov.

Insecticidal and Pest Management Potential

Beyond its antimicrobial effects, this compound exhibits insecticidal properties and plays a role in mediating insect behavior, indicating its potential for use in integrated pest management strategies.

Table 2: Fumigant Toxicity of an Essential Oil Containing this compound against Storage Pests

| Pest Species | LC50 (mg/L air) | Essential Oil Source | Reference |

| Sitophilus zeamais | 2.65 | Dracocephalum moldavica | academicjournals.org |

| Tribolium castaneum | 0.88 | Dracocephalum moldavica | academicjournals.org |

This compound has been identified as a key player in the chemical communication systems of certain insects, notably influencing reproductive behaviors. In the burying beetle, Nicrophorus vespilloides, mother beetles release this compound while caring for their young sciencenews.orgibtimes.co.uk. This compound acts as an anti-aphrodisiac, reducing the mating attempts from the male partner and allowing both parents to focus on parental care sciencenews.orgibtimes.co.ukresearchgate.net. The emission of this compound is linked to the female's reproductive state and is influenced by her hormone levels, specifically juvenile hormone III, for which this compound may be a precursor smolecule.comibtimes.co.uk. This chemical signaling helps to synchronize the reproductive and parental behaviors of the beetle pair, ensuring the survival of their offspring sciencenews.orgnih.gov.

Plant Physiological and Ecological Roles

This compound is also involved in the physiological processes of plants and their interactions with the surrounding environment, particularly in response to stress.

Plants have been observed to emit this compound as a volatile organic compound (VOC) in response to biotic stresses such as herbivory smolecule.complos.org. For example, wheat plants have been shown to release this compound when infested with aphids plos.orgplos.org. This emission is part of a sophisticated plant defense mechanism. These induced VOCs can act as a "call for help," attracting natural enemies of the herbivores, such as parasitoids, to the damaged plant smolecule.com. This indirect defense strategy helps to reduce herbivore pressure on the plant. The release of this compound and other VOCs can also serve as a signal to neighboring plants, priming their defenses in anticipation of a potential threat smolecule.com. This plant-to-plant communication highlights the crucial role of volatile compounds like this compound in mediating ecological interactions and shaping community dynamics.

Involvement in Plant Signaling Pathways

This compound is recognized as a component of plant secondary metabolism, playing a role in the intricate network of chemical signals that plants use for defense and communication. Its biosynthesis is integrated within the monoterpene pathway, originating from precursors like geranyl pyrophosphate, which is produced via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

In certain plants, the production of this compound is inducible, suggesting its involvement in responsive signaling pathways. For instance, in Achyranthes bidentata, the release of geraniol (B1671447) from a non-volatile glucoside conjugate is triggered by methyl jasmonate, a key signaling molecule in plant defense. This free geraniol is then oxidized to geranic acid and subsequently methylated to form this compound. This process indicates a role for this compound in the jasmonate-mediated defense signaling cascade, which is crucial for responses to herbivory and pathogen attacks.

Modulation of Plant Growth Regulation (e.g., Root Elongation)

Currently, there is a lack of specific scientific literature directly implicating this compound in the regulation of plant growth processes such as root elongation. While plant hormones and other signaling molecules are known to influence root development, the direct effects of this compound on these pathways have not been documented.

Emission as a Volatile Organic Compound (VOC) in Chemical Defense Mechanisms

As a volatile organic compound (VOC), this compound can be emitted by plants into the surrounding environment. The biosynthesis of this compound as a secondary metabolite is often associated with plant defense mechanisms. Its production can be a response to ecological cues, allowing plants to modulate their chemical profile in reaction to threats. The release of such VOCs is a common strategy used by plants to deter herbivores, attract natural enemies of herbivores, or signal to neighboring plants. While the precise role of this compound as a defensive VOC is an area of ongoing research, its biosynthetic link to defense-related signaling pathways suggests its participation in the chemical defense arsenal of certain plant species.

Behavioral Ecology and Chemical Communication

In the realm of entomology, this compound has been identified as a key semiochemical, particularly in the context of social insect behavior and reproductive signaling.

Function as an Anti-Aphrodisiac in Social Insects (e.g., Nicrophorus vespilloides)

One of the most well-documented roles of this compound is its function as an anti-aphrodisiac pheromone in the burying beetle, Nicrophorus vespilloides. smolecule.comdsm-firmenich.com During the period of intensive parental care, female burying beetles release this compound. smolecule.com This chemical signal serves to reduce the mating attempts of their male partners, thereby allowing both parents to focus their energy and resources on caring for their offspring. smolecule.comdsm-firmenich.com

The emission of this compound by the female is directly correlated with the presence and demands of the brood. smolecule.comthegoodscentscompany.com Studies have shown that the amount of this compound produced by a female increases with the number of larvae she is caring for. smolecule.comthegoodscentscompany.com This dose-dependent signaling ensures that the male's sexual behavior is suppressed most strongly when the parental investment is highest. When females are separated from their larvae, the production of this compound ceases, and males resume mating attempts. smolecule.com

| Condition | This compound Emission | Male Mating Attempts |

|---|---|---|

| Caring for begging brood | High | Reduced |

| Separated from larvae | Low to none | Normal |

Correlation with Reproductive State and Hormone Levels in Insects

The production of this compound in female burying beetles is tightly linked to their reproductive physiology, specifically their hormone levels. Research has revealed a strong correlation between the emission of this compound and the titer of juvenile hormone III (JH III), a key hormone regulating fertility in these insects. dsm-firmenich.com

During the period of brood care, female N. vespilloides experience elevated levels of JH III, which induces a state of temporary infertility. dsm-firmenich.com This hormonal state is honestly signaled to the male through the release of this compound, which is biosynthetically linked to the JH III pathway. This chemical communication prevents males from engaging in futile mating attempts while the female is not receptive, thus promoting cooperative parental care. smolecule.comdsm-firmenich.com

| Hormone Level (JH III) | Reproductive State | This compound Emission | Observed Behavior |

|---|---|---|---|

| High | Temporarily Infertile | High | Active parental care, reduced female receptivity |

| Low | Fertile | Low | Mating behavior, egg-laying |

Analytical Chemistry and Spectroscopic Characterization Methodologies

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating methyl geranate (B1243311) from complex volatile mixtures, enabling its subsequent identification and quantification.

Gas Chromatography (GC) for Volatile Profiling

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like methyl geranate. In a typical GC analysis, the volatile fraction of a sample is injected into the instrument, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. The separation of compounds is based on their differential partitioning between the mobile phase and a stationary phase coated on the inside of the column.

Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique coupled with GC for the extraction of volatile and semi-volatile compounds from a sample matrix. tandfonline.comnih.gov The choice of fiber coating in SPME is critical; for example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for the extraction of a broad range of volatile compounds, including esters like this compound. tandfonline.com

High-Resolution Gas Chromatography (HRGC) Applications

High-resolution gas chromatography (HRGC) utilizes narrow-bore capillary columns to provide a high degree of separation efficiency, which is crucial for resolving isomeric compounds and constituents of complex mixtures. When coupled with high-resolution mass spectrometry (HRMS), HRGC enables the acquisition of exact mass data, facilitating unambiguous compound identification. nih.govacs.orgresearchgate.net This is particularly useful in untargeted metabolomics studies to identify unknown variety-discriminating volatile metabolites in complex samples like hop essential oil. nih.govacs.orgresearchgate.net

In the analysis of Psidium caudatum McVaugh essential oil, HRGC was performed using two columns of different polarities (HP-5 and INNOWAX) to achieve comprehensive separation of its components, including this compound. nih.gov Similarly, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) has been demonstrated to provide enhanced separation capacity for complex hop oils. This technique allows for the chromatographic resolution of co-eluting compounds, such as this compound and methyl decanoate, which would otherwise overlap in a one-dimensional GC separation. srainstruments.it

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. When coupled with GC, it provides a robust method for the identification and quantification of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is the workhorse for the analysis of volatile organic compounds. In a GC-MS system, compounds eluting from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized. The resulting ions are then separated by a mass analyzer and detected.

For qualitative analysis, the obtained mass spectrum of an unknown compound is compared with reference spectra in a database, such as the NIST library. brewingscience.de The identification is further confirmed by comparing the retention index of the compound with literature values. brewingscience.denih.govscielo.br

Quantitative analysis of this compound can be performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This enhances the sensitivity and selectivity of the analysis. For example, a GC-SIM-MS method was developed for targeting hop-derived esters in beer, where specific quantifier and qualifier ions were selected for this compound. tandfonline.com

| Parameter | Study 1: Beer Analysis tandfonline.com | Study 2: Black Tea Analysis mdpi.com | Study 3: Essential Oil Analysis scielo.br |

|---|---|---|---|

| GC System | Shimadzu Nexis GC-2030 | Agilent Model 8890 GC | Varian GC 3900 |

| Column | Rtx-5MS (30 m × 0.25 mm, 0.25 μm) | DB-5MS (30 m × 0.25 mm, 0.25 μm) | ZB-5 (30 m × 0.25 mm, 0.25 μm) |

| Oven Program | 40–300 °C (staged) | 40–280 °C (staged) | 50–250 °C at 3 °C/min |

| MS System | GCMS-QP2020 NX | Agilent 7000D MS | Varian Saturn 2100 Ion-Trap |

| Ionization Mode | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV |

| Mass Range (m/z) | 29–300 | 50–500 | 40–380 |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers superior selectivity and sensitivity compared to single-quadrupole GC-MS. mdpi.com In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly reduces matrix interference and improves the signal-to-noise ratio.

While a GC-MS/MS setup is considered ideal for identifying unknowns, the selection of the molecular ion as a precursor can provide valuable structural information. acs.org In a study on green tea volatiles, GC-MS/MS was used to identify 60 volatile components, and key odorants, including this compound, were screened based on their variable importance in projection (VIP) scores and odor activity values (OAVs). mdpi.com

Atmospheric pressure chemical ionization (APCI) is a softer ionization technique compared to EI, often resulting in abundant molecular or protonated ions with less fragmentation. nih.govacs.orgresearchgate.net This allows for the selection of high m/z precursor ions for MS/MS experiments, which is beneficial for structural elucidation. nih.govacs.orgresearchgate.net

Electron Impact Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron impact ionization (EI) is a hard ionization technique that imparts high energy (typically 70 eV) to the analyte molecules, leading to extensive and reproducible fragmentation. acs.org The resulting mass spectrum serves as a "fingerprint" for the compound, which is invaluable for library matching and identification.

The EI mass spectrum of this compound, like other terpenoic esters, exhibits characteristic fragments. tandfonline.com Terpenoid structures often show fragment ions at m/z 43, 69, and 93. tandfonline.com In the case of this compound, the molecular ion ([M]⁺) is observed, along with fragment ions resulting from the loss of various neutral moieties. A study on hop volatiles noted that under EI, geranyl acetate (B1210297) (a related compound) shows extensive fragmentation with one abundant fragment and a low relative intensity of the molecular ion. acs.org Under certain atmospheric pressure gas chromatography (APGC) conditions, this compound presented both the molecular ion ([M]•+) and the protonated molecule ([M+H]+), though fragment ions still had a higher intensity. nih.govacs.org

| m/z | Fragment Description | Reference |

|---|---|---|

| 43 | Characteristic terpene fragment | tandfonline.com |

| 69 | Characteristic terpene fragment | tandfonline.com |

| 93 | Characteristic terpene fragment | tandfonline.com |

| 91 | Base peak observed for geranyl acetate under certain APGC conditions | acs.org |

Atmospheric Pressure Gas Chromatography-Time-of-Flight Mass Spectrometry (APGC-TOFMS) in Metabolomics

Atmospheric Pressure Gas Chromatography (APGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) is a powerful analytical technique utilized in metabolomics and for the analysis of complex mixtures. APGC serves as an alternative ionization source for gas chromatography, operating as a soft ionization method. unizar.es This is particularly advantageous for compounds that are susceptible to extensive fragmentation under traditional hard ionization techniques like Electron Impact (EI). nih.gov By employing lower energy, APGC often preserves the molecular ion, which is crucial for accurate mass determination and confident compound identification. nih.govnih.gov

The coupling of APGC with a TOF mass analyzer provides high sensitivity and mass accuracy, typically within 5 ppm, which facilitates the determination of a compound's elemental composition. chromatographyonline.com This combination allows for the reliable identification of analytes in complex matrices with very low detection limits. unizar.es In metabolomics, APGC-TOFMS is applied for the comprehensive profiling of metabolites in biological extracts, such as those from plants. nih.gov The technique's ability to generate accurate mass data for both precursor and fragment ions enhances database searching and leads to high-confidence compound assignments. nih.gov

For a volatile fragrance compound like this compound, APGC-TOFMS offers a significant advantage. The soft ionization would likely produce a prominent molecular ion, simplifying spectral interpretation compared to the high fragmentation patterns often seen in EI-MS. This is beneficial when analyzing it within a complex mixture, such as an essential oil or a consumer product, allowing for its precise identification and differentiation from other structurally similar components.

Advanced Spectroscopic Characterization (excluding basic properties)

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (General Mention)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. wpmucdn.com The process of determining a molecule's structure with NMR typically involves a systematic, multi-stage approach. wpmucdn.com

Initially, the focus is on establishing the skeletal connectivity of the atoms. This is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. A standard 1D ¹H NMR spectrum provides information on the chemical environment of protons, while a ¹³C NMR spectrum reveals the same for carbon atoms. redalyc.org However, the core of structural elucidation lies in 2D correlation spectra. redalyc.org

Key experiments include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbon atoms they are attached to, helping to assign specific signals and resolve overlapping multiplets. wpmucdn.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular framework. wpmucdn.comredalyc.org

Total Correlation Spectroscopy (TOCSY): This experiment identifies entire spin systems, showing correlations between protons that are coupled to each other within a molecular fragment. mdpi.com

Once the connectivity is deduced, the next stage involves determining the relative stereochemistry of the molecule using experiments that measure the Nuclear Overhauser Effect (NOE) and by analyzing proton-proton and proton-carbon coupling constants. wpmucdn.com The final step is a thorough verification of the proposed structure by ensuring it is consistent with all of the observed spectroscopic data. wpmucdn.com

Quantitative and Qualitative Analytical Protocols

Application as a Reference Standard in Flavor and Fragrance Analysis

In the flavor and fragrance industry, the analysis of products is essential for quality control and new product development. sigmaaldrich.com These products are typically complex blends of many aroma compounds rather than single substances. sigmaaldrich.comalfa-chemistry.com This complexity makes analysis challenging and necessitates the use of reliable analytical standards to ensure confidence in the results. sigmaaldrich.comalfa-chemistry.com

This compound is used as a reference material in this context. Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. In qualitative analysis, the chromatographic retention time and mass spectrum of this compound in a sample would be compared to that of the certified reference standard to confirm its identity. In quantitative analysis, the standard is used to create a calibration curve to determine the exact concentration of this compound in a product. This ensures consistency between batches and verifies that the formulation meets specifications. Its use is critical for creating specific scent profiles, as it is known to impart floral, herbal, and fruity notes. dsm-firmenich.com

Retention Index (RI) Calculation and Database Matching

The Retention Index (RI) is a widely used method in gas chromatography (GC) to convert retention times into a more standardized and reproducible value. customs.go.jpnist.gov This system helps in the identification of compounds by comparing their RI values with those stored in extensive databases. nist.gov The most common method is the Kovats retention index system, which uses a series of n-alkanes as reference standards. nist.gov

The calculation involves analyzing a mixture of n-alkanes under the same GC conditions as the sample. The retention time of the unknown compound (like this compound) is then normalized relative to the retention times of the n-alkanes that elute just before and after it. This calculated index is significantly more stable than the raw retention time, which can vary with changes in column length, film thickness, temperature program, and flow rate. customs.go.jp

Once the RI for this compound is determined, it can be matched against values in reference libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). This, combined with mass spectral data, provides a highly confident identification, allowing for the differentiation of isomers that may have very similar mass spectra. nist.gov

Table 1: Retention Indices for this compound on Different GC Columns

| Column Type | Retention Index (RI) |

| Standard Non-Polar | 1302.3 |

| Semi-Standard Non-Polar | 1323.1 |

| Standard Polar (WAX) | 1688.4 |

| Data sourced from NIST. nist.gov |

Occurrence in Natural Systems and Botanical Studies

Distribution in Plant Essential Oils

Methyl geranate (B1243311) has been identified as a component of the essential oil of hops (Humulus lupulus L.), which is responsible for the aroma characteristics of beer. frontiersin.org It is considered one of the "survivable compounds" in the brewing process, meaning it can withstand the heat of boiling and transfer from the hops to the final beer product, contributing its floral, green, and fruity notes. frontiersin.orgnih.gov

Studies analyzing the volatile components of various aroma hop cultivars have quantified the presence of methyl geranate. For instance, analysis of several common varieties has shown its presence in varying, though typically minor, concentrations compared to dominant compounds like myrcene or humulene. nih.gov Despite its relatively low concentration, its sensory impact can be significant. The amount of this compound can differ between hop varieties, influencing the final aromatic profile of the beer. nih.govmdpi.com

| Hop Variety | This compound Content (%) in Essential Oil |

|---|---|

| Cascade | 0.4 |

| Hallertauer (Sample 1) | 0.7 |

| Hallertauer (Sample 2) | 0.7 |

| Northern Brewer | 0.6 |

| Saaz (Sample 1) | 0.5 |

| Saaz (Sample 2) | 0.5 |

| Saaz (Sample 3) | 0.5 |

| Willamette | 0.3 |

Data sourced from a study on volatile components of aroma hops. nih.gov

This compound is also found in the leaves of Perilla frutescens, an annual herb in the mint family, Lamiaceae. mdpi.comthegoodscentscompany.com While the essential oil of Perilla frutescens is often dominated by other compounds, such as perilla ketone or perillaldehyde, this compound is listed among the many volatile constituents that make up its complex chemical profile. researchgate.netnih.govoup.com Its presence contributes to the plant's characteristic aroma, which is utilized in various culinary applications, particularly in Asian cuisine.

Research has highlighted methyl trans-geranate as a significant aroma compound in specific grape varieties. It is considered a marker compound for Gewürztraminer grapes, being found in the skins of mature berries. nih.govresearchgate.netmdpi.com Its concentration increases markedly as the grapes mature. nih.govresearchgate.net

This compound also carries over into products derived from these grapes. Methyl trans-geranate is notably present in marc distillates produced from the Traminer variety, contributing to their distinctive floral aroma. nih.govresearchgate.net While it has been detected as a trace component in the distilled juice of other grapes like Muscat of Alexandria, its quantitative significance is most pronounced in Gewürztraminer and its related products. nih.govresearchgate.net

This compound is a recognized volatile compound contributing to the complex aroma of tea (Camellia sinensis). nih.gov It has been identified in the aroma profiles of both green and black teas. researchgate.netcabidigitallibrary.org In studies of baked green tea, (E)-methyl geranate was identified as one of the key odor-active compounds with a "refreshing" scent. mdpi.com